

# Application Notes and Protocols for Di-8-ANEPPS Imaging with Confocal Microscopy

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Di-8-ANEPPS** (Pyridinium, 4-(2-(6-(dioctylamino)-2-naphthalenyl)ethenyl)-1-(3-sulfopropyl)-, hydroxide, inner salt) is a fast-responding, lipophilic, fluorescent dye widely used for measuring changes in plasma membrane potential in excitable and non-excitable cells.[1][2][3] Its mechanism relies on a voltage-dependent shift in its excitation and emission spectra, making it suitable for ratiometric imaging that minimizes artifacts from dye concentration, cell volume, and photobleaching.[4][5] **Di-8-ANEPPS** is better retained in the outer leaflet of the plasma membrane compared to its analog Di-4-ANEPPS, making it more suitable for longer-term studies. This document provides a detailed guide to the optimal confocal microscopy setup and experimental protocols for imaging **Di-8-ANEPPS**.

## **Spectral Properties and Voltage Sensitivity**

**Di-8-ANEPPS** exhibits environment-dependent spectral properties. In methanol, its excitation and emission maxima are approximately 498 nm and 713 nm, respectively. However, when bound to cell membranes or lipid vesicles, these spectra undergo a significant blue shift. For instance, in phospholipid vesicles, the absorption and emission maxima are around 467 nm and 631 nm.

Upon membrane hyperpolarization, the fluorescence intensity of **Di-8-ANEPPS** decreases when excited around 440-470 nm and increases when excited at approximately 530 nm. This



spectral shift is the basis for ratiometric measurements of membrane potential. The voltage sensitivity of **Di-8-ANEPPS** is typically in the range of a 2-10% change in fluorescence ratio per 100 mV change in membrane potential. However, advanced techniques like Shifted Excitation and Emission Ratioing (SEER) can significantly enhance this sensitivity to as high as 27% per 100 mV.

**Quantitative Data Summary** 

Parameter	Value	Reference
Excitation Peak (in Methanol)	~498 nm	
Emission Peak (in Methanol)	~713 nm	_
Excitation Peak (in Membranes)	~467 nm	_
Emission Peak (in Membranes)	~631 nm	
Voltage Sensitivity	2-15% per 100 mV	_
SEER Enhanced Sensitivity	Up to 27% per 100 mV	_
Recommended Staining Concentration	5-10 μΜ	
Staining Time	10-20 minutes	_

# Experimental Protocols Dye Stock Solution Preparation

- Prepare a 10 mM stock solution of Di-8-ANEPPS by dissolving the solid dye in high-quality, anhydrous DMSO.
- Vortex thoroughly to ensure complete dissolution.
- Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture.



### **Cell Staining Protocol**

This protocol is a general guideline and may require optimization for specific cell types.

- Culture cells on glass-bottom dishes or coverslips suitable for confocal microscopy. Ensure the coverslip thickness is appropriate for the objective lens (e.g., #1.5).
- On the day of the experiment, prepare a fresh working solution of Di-8-ANEPPS by diluting the 10 mM stock solution in an appropriate extracellular buffer (e.g., Tyrode's solution, HBSS) to a final concentration of 5-10 μM.
- Remove the culture medium from the cells and wash once with the extracellular buffer.
- Add the **Di-8-ANEPPS** working solution to the cells and incubate for 10-20 minutes at room temperature in the dark. For some cell lines, incubation at 4°C for 10 minutes can help to reduce dye internalization.
- After incubation, wash the cells two to three times with the extracellular buffer to remove excess dye.
- The cells are now ready for imaging. It is recommended to proceed with imaging immediately.

## **Confocal Microscopy Setup**

The optimal confocal setup for **Di-8-ANEPPS** imaging aims to capture the voltage-dependent spectral shifts efficiently. Ratiometric imaging is the preferred method.

### **Ratiometric Imaging Setup**

This approach involves exciting the dye at two different wavelengths and collecting the emitted fluorescence in a single, broader emission channel.

- Excitation:
  - Laser Line 1: 458 nm or 488 nm Argon laser.
  - o Laser Line 2: 514 nm or 532 nm laser.



- Dichroic Mirror: A dichroic mirror that reflects the excitation wavelengths and transmits the emission wavelengths.
- Emission Filter: A long-pass filter above 550 nm or a band-pass filter capturing the majority of the emission spectrum (e.g., 560-700 nm).
- Detector: A sensitive photomultiplier tube (PMT) or a hybrid detector (HyD).

### Shifted Excitation and Emission Ratioing (SEER) Setup

SEER enhances sensitivity by collecting fluorescence in two separate emission bands for each excitation wavelength.

- Excitation:
  - Laser Line 1 (Ex1): 458 nm Argon laser.
  - Laser Line 2 (Ex2): 514 nm Argon laser.
- Emission Detection:
  - Emission Band 1 (Em1): 524–580 nm.
  - Emission Band 2 (Em2): 602–707 nm.
- Acquisition: Acquire two images, one for each excitation wavelength, with simultaneous or sequential detection in the two emission bands.

#### **General Imaging Parameters**

- Objective: Use a high numerical aperture (NA) oil or water immersion objective (e.g., 40x or 63x) for optimal light collection.
- Pinhole: Set the pinhole to 1 Airy unit to ensure confocality and reduce out-of-focus light.
- Scan Speed: Adjust the scan speed to achieve an adequate signal-to-noise ratio while minimizing photobleaching. For dynamic events, faster scan speeds will be necessary.

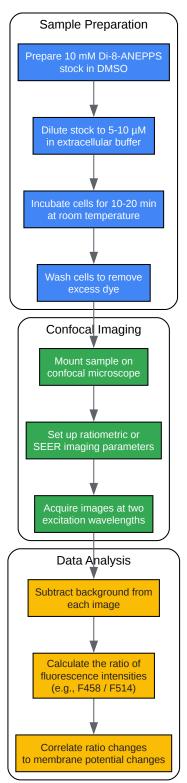


- Laser Power: Use the lowest possible laser power that provides a good signal to minimize phototoxicity and photobleaching.
- Averaging: Line or frame averaging can be used to improve the signal-to-noise ratio, but may not be suitable for imaging rapid changes in membrane potential.

## **Data Acquisition and Analysis Workflow**



#### Experimental Workflow for Di-8-ANEPPS Imaging



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